molecular formula C8H5ClN2O2 B12870558 2-Chlorobenzo[d]oxazole-4-carboxamide

2-Chlorobenzo[d]oxazole-4-carboxamide

Cat. No.: B12870558
M. Wt: 196.59 g/mol
InChI Key: JWRDOONLKVZPRY-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-4-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxamide group at the 4-position of the benzoxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with chloroformic acid derivatives under basic conditions to form the benzoxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Amidation: The carboxamide group can participate in amidation reactions with various amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzoxazole derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzoxazole derivatives.

    Amidation: Formation of various amide derivatives.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzoxazole ring and the carboxamide group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison

2-Chlorobenzo[d]oxazole-4-carboxamide is unique due to the presence of both a chlorine atom and a carboxamide group, which impart distinct chemical and biological properties. Compared to other benzoxazole derivatives, it exhibits enhanced stability and specific biological activities, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C8H5ClN2O2/c9-8-11-6-4(7(10)12)2-1-3-5(6)13-8/h1-3H,(H2,10,12)

InChI Key

JWRDOONLKVZPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)C(=O)N

Origin of Product

United States

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